(4-Methylpyridin-2-yl)methyl acetate
Overview
Description
(4-Methylpyridin-2-yl)methyl acetate , also known by its chemical formula C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> , is a compound with interesting properties. It falls within the class of organic compounds known as pyridines . The molecule consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted with a methyl group at the 4-position and an acetate group (CH<sub>3</sub>C(O)O-) attached to the nitrogen atom.
Synthesis Analysis
The synthesis of this compound involves several methods, including esterification . One common approach is the reaction between 4-methylpyridine and acetic anhydride in the presence of a suitable acid catalyst. The resulting product is (4-Methylpyridin-2-yl)methyl acetate .
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties. The pyridine ring provides aromaticity, while the acetate group contributes to its reactivity. The methyl group at the 4-position affects both steric and electronic properties.
Chemical Reactions Analysis
(4-Methylpyridin-2-yl)methyl acetate can participate in various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
- Substitution Reactions : The methyl group can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
- Esterification : The compound can react with alcohols to form esters.
Physical And Chemical Properties Analysis
- Physical State : (4-Methylpyridin-2-yl)methyl acetate is typically a liquid at room temperature.
- Melting Point : The compound’s melting point is around 2-8°C .
- Solubility : It is soluble in organic solvents like ethanol and acetone.
- Odor : It may have a characteristic pyridine-like odor .
Scientific Research Applications
1. Synthesis of Functionalized Scaffolds
(4-Methylpyridin-2-yl)methyl acetate has been utilized in the synthesis of functionalized scaffolds for biomedical applications. For instance, a study demonstrated its use in a domino reaction involving salicylaldehydes and malononitrile, producing substituted 4-pyridinyl-2-amino-4H-chromenes. These compounds are relevant for diverse biomedical applications due to their functionalized 2-amino-4H-chromene scaffold containing uracil-like moiety (Elinson et al., 2017).
2. Development of Imaging Agents
Another application is in the development of imaging agents. A study synthesized macrocyclic ligands derived from H4dota containing three acetate pendant arms and one 2-methylpyridine-N-oxide coordinating unit. These ligands form Ln(III) complexes with potential application in imaging, as they show properties suitable for use in MRI contrast agents (Polášek et al., 2009).
3. Catalysis in Organic Synthesis
The compound is also significant in catalysis for organic synthesis. Research shows its use in palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation, highlighting its role in facilitating complex organic reactions (Chu et al., 2014).
4. Metal Complex Formation
Furthermore, (4-Methylpyridin-2-yl)methyl acetate contributes to the formation of metal complexes. It has been used in synthesizing metal complexes with various properties, such as magnetic, spectral, and electrochemical features, which are valuable in different scientific fields (Gagne et al., 1981).
Safety And Hazards
- Hazard Statements : The compound is considered harmful if ingested (H302) and may cause skin and eye irritation (H315, H319).
- Precautionary Measures : Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment.
- Storage : Store in an inert atmosphere at temperatures between 2°C and 8°C .
Future Directions
Future research could explore:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Synthetic Modifications : Design derivatives with improved properties.
- Environmental Impact : Assess its fate in the environment.
properties
IUPAC Name |
(4-methylpyridin-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10-9(5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOSGALGZOYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601258 | |
Record name | (4-Methylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyridin-2-yl)methyl acetate | |
CAS RN |
55485-91-1 | |
Record name | (4-Methylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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